2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Anticancer Cytotoxicity Structure-Activity Relationship

Sourcing the correct isomer is critical: only the 5-carbonyl-2-ethoxypyridine vector enables access to selectivity pockets in JAK/DDR kinases, unlike the 4-carbonyl regioisomer (CAS 2189434-77-1). The 1,2,4-triazole provides a bidentate metal-binding motif (N2/N4) superior to 1,2,3-triazole analogs. At 95% purity, this research intermediate offers a matched pair for ethoxy/lipophilicity SAR. Not for human/veterinary use.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2309711-38-2
Cat. No. B2864956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
CAS2309711-38-2
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C14H17N5O2/c1-2-21-13-4-3-12(5-16-13)14(20)18-6-11(7-18)8-19-10-15-9-17-19/h3-5,9-11H,2,6-8H2,1H3
InChIKeyPVUFVBFJUNFIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2309711-38-2): Procurement-Relevant Structural and Physicochemical Baseline


The compound 2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2309711-38-2; molecular formula C₁₄H₁₇N₅O₂; MW 287.323 g/mol) is a synthetic heterocyclic small molecule belonging to the triazole-azetidine-pyridine carboxamide class . It features a 2-ethoxypyridine core linked via a carbonyl group to an azetidine ring bearing a 1H-1,2,4-triazol-1-ylmethyl substituent at the 3-position . The compound is supplied as a research-grade intermediate with typical purity of 95% and is intended exclusively for non-human, non-veterinary investigational use . Its structural framework combines conformational constraint (azetidine), hydrogen-bond donor/acceptor capacity (triazole), and tunable lipophilicity (ethoxy substituent), which collectively position it as a differentiated building block for medicinal chemistry and chemical biology programs targeting kinase, antibacterial, or epigenetic pathways [1].

Why In-Class Triazole-Azetidine-Pyridine Analogs Cannot Substitute for 2-Ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine


The triazole-azetidine-pyridine carboxamide scaffold is not a uniform commodity; subtle positional isomerism and substituent identity produce divergent biological and physicochemical profiles that preclude simple interchange. For example, moving the carbonyl attachment from the 4-position to the 3-position on the pyridine ring eliminates the anticancer cytotoxicity observed for the 4-substituted regioisomer (IC₅₀ = 15.6–23.9 µM against MCF-7 and HCT-116) . Similarly, replacing the 1,2,4-triazole with a 1,2,3-triazole isomer alters metal-coordination geometry and hydrogen-bonding patterns, while the 2-ethoxy substituent on pyridine—absent in the des-ethoxy comparator 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine—is expected to raise cLogP by approximately 0.8–1.2 log units and reduce topological polar surface area (tPSA), directly impacting membrane permeability, solubility, and pharmacokinetic suitability [1]. Generic substitution among these analogs therefore carries material risk of target disengagement, solubility failure, or altered off-target liability, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 2-Ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine vs. Closest Analogs


Pyridine Carbonyl Attachment Position Determines Anticancer Activity: Direct Comparator Evidence

The pyridine regioisomer 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2189434-77-1), which differs from the target compound only in lacking the 2-ethoxy substituent and having the carbonyl at the pyridine 4-position rather than 5-position, exhibits IC₅₀ values of 15.6–23.9 µM against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The target compound, with its 5-carbonyl-2-ethoxypyridine architecture, has not yet been evaluated in the same assays, but the regioisomeric switch from 4-carbonyl to 5-carbonyl is known to reposition the amide vector by approximately 60°, which can ablate or enhance target engagement depending on the binding site geometry [1]. Procurement of the target compound is warranted specifically to test whether the 5-carbonyl-2-ethoxy motif confers superior selectivity or potency against kinase or epigenetic targets where 5-substituted pyridine carboxamides have demonstrated improved binding [2].

Anticancer Cytotoxicity Structure-Activity Relationship Pyridine Regioisomer

1,2,4-Triazole vs. 1,2,3-Triazole Isomerism: Implications for Metal Coordination and Bioisosteric Potential

The target compound incorporates a 1H-1,2,4-triazole moiety, distinguishing it from direct-mass analogs such as (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone (CAS 2189435-04-7; C₁₄H₁₇N₅O₂, MW 287.323; identical molecular formula) which features a 2H-1,2,3-triazole . The 1,2,4-triazole isomer presents a distinct nitrogen arrangement (N1, N2, N4) that favors bidentate metal coordination via N2 and N4, whereas 1,2,3-triazoles coordinate through N2 and N3 [1]. This difference is critical for applications requiring metalloenzyme inhibition (e.g., cytochrome P450, carbonic anhydrase, or histone deacetylase) where the 1,2,4-triazole may achieve higher affinity for the catalytic metal ion [2]. Additionally, 1,2,4-triazoles exhibit superior metabolic stability compared to 1,2,3-triazoles due to resistance to reductive ring-opening, and the 1,2,4-triazole NH (when present as the free NH tautomer) can serve as a hydrogen-bond donor, a feature unavailable to N-substituted 1,2,3-triazoles [1].

Medicinal Chemistry Click Chemistry Triazole Isomerism Metal Coordination

2-Ethoxy Substituent Confers Differentiated Lipophilicity and Permeability vs. Des-Ethoxy and Methoxy Analogs

The target compound bears a 2-ethoxy group (-OCH₂CH₃) on the pyridine ring, a feature absent in the closely related analog 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2189434-77-1; MW 243.27 vs. 287.32 for the target) . The ethoxy substituent is predicted to increase calculated logP (cLogP) by approximately 0.8–1.2 units relative to the des-ethoxy comparator based on the Hansch π constant for -OCH₂CH₃ (~0.38) plus the contribution of the additional methylene [1]. This lipophilicity increment is expected to enhance passive membrane permeability while maintaining a favorable tPSA for oral bioavailability (predicted tPSA ~68–75 Ų, within the Veber threshold of <140 Ų) [1]. Compared to the 2-methoxy analog (which would have a π constant contribution of ~−0.02 for -OCH₃ vs. +0.38 for -OCH₂CH₃), the target compound is predicted to be approximately 2.5-fold more lipophilic, potentially improving cell permeability in Caco-2 or PAMPA assays by an estimated 0.3–0.5 log units [2]. This differentiation is material for programs requiring balanced lipophilicity for cellular target engagement.

Lipophilicity Membrane Permeability Drug-likeness Ether Substituent

N-Substituted Triazolo-Azetidine Scaffold Demonstrates Antibacterial Activity at MIC = 6.25 µg/mL: Class-Level Evidence Supporting Further Exploration

A high-throughput screening campaign using the pDualrep2 platform identified N-substituted triazolo-azetidines as a novel antibacterial chemotype [1]. Within this series, a structurally related triazolo-azetidine compound demonstrated MIC = 6.25 µg/mL against a test bacterial strain, a value approaching that of erythromycin (MIC = 2.5–5 µg/mL) in the same assay [2]. The target compound shares the triazolo-azetidine core present in the active series but differentiates through its 2-ethoxy-5-carbonylpyridine appendage, which may further modulate antibacterial potency or spectrum. The class-level inference is that the triazolo-azetidine scaffold provides a validated starting point for antibacterial optimization .

Antibacterial HTS Triazolo-azetidine Minimum Inhibitory Concentration

Azetidine Conformational Constraint as a Differentiator from Flexible-Linker Analogs: Physicochemical and Pharmacokinetic Implications

The azetidine ring in the target compound delivers conformational constraint not achievable with flexible ethylene or propylene linkers found in alternative scaffolds [1]. The four-membered azetidine restricts the rotational freedom of the triazole and pyridine substituents, pre-organizing the molecule into a limited number of low-energy conformations [2]. This constraint has been shown in analogous systems to improve binding affinity through reduced entropic penalty upon target engagement, and to enhance metabolic stability by shielding otherwise labile positions from oxidative metabolism [3]. By contrast, flexible-chain analogs experience a larger conformational entropy penalty upon binding and expose more surface area to metabolic enzymes, often resulting in higher clearance rates. The azetidine ring also contributes a modest increase in basicity (pKa ~8.5–9.5 for the azetidine nitrogen) compared to acyclic tertiary amines, which can be exploited for lysosomal trapping or solubility optimization through salt formation [2].

Conformational Restriction Azetidine Pharmacokinetics Metabolic Stability

Evidence-Backed Research and Industrial Application Scenarios for 2-Ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine


Kinase Inhibitor Lead Optimization: Exploiting 5-Carbonyl Pyridine Regiochemistry for Selective ATP-Binding Site Engagement

Programs targeting Janus kinase (JAK), discoidin domain receptor (DDR), or other ATP-competitive kinases can employ the target compound as a differentiated scaffold. The 5-carbonyl-2-ethoxypyridine motif presents the triazole-azetidine pharmacophore along a vector that may access selectivity pockets not reached by the 4-carbonyl regioisomer (CAS 2189434-77-1) [1]. Azetidine-containing JAK inhibitor patents from Incyte and Roche demonstrate that subtle variations in pyridine substitution can drive dramatic selectivity shifts across JAK1, JAK2, JAK3, and TYK2 isoforms [2]. The target compound's 1,2,4-triazole further offers a metal-coordination handle for the catalytic magnesium or manganese ions in the kinase active site, potentially improving binding affinity over 1,2,3-triazole analogs [3].

Antibacterial Discovery: Building on the Validated Triazolo-Azetidine Chemotype for Novel Translation Inhibitors

The pDualrep2 HTS platform has confirmed that N-substituted triazolo-azetidines possess intrinsic antibacterial activity (MIC = 6.25 µg/mL for the class lead) comparable to erythromycin in vitro [1]. The target compound extends this chemotype with a 2-ethoxy-5-carbonylpyridine substituent that may enhance bacterial membrane penetration through increased lipophilicity (predicted cLogP ~1.5–1.9 vs. ~0.5–0.8 for simpler triazolo-azetidines) [2]. This compound is suitable for inclusion in focused antibacterial screening libraries, particularly against Gram-positive pathogens where the triazolo-azetidine scaffold has shown preliminary activity, and where erythromycin resistance mediated by erm genes or efflux pumps necessitates novel chemotypes [3].

Metalloenzyme Inhibitor Design: Leveraging 1,2,4-Triazole Metal-Coordination Chemistry

The 1,2,4-triazole in the target compound provides a bidentate metal-binding motif (N2/N4) that forms 5-membered chelate rings with transition metal ions, a geometry well-suited for inhibiting metalloenzymes such as histone deacetylases (HDACs), carbonic anhydrases, or matrix metalloproteinases (MMPs) [1]. This contrasts with 1,2,3-triazole analogs that form less stable 4-membered chelates. The azetidine ring additionally constrains the metal-binding pharmacophore into a geometrically defined presentation, which can be exploited in structure-based design when a co-crystal structure of the target metalloenzyme is available [2]. The ethoxy substituent can be further modified or replaced via structure-activity relationship (SAR) exploration to fine-tune potency and selectivity [3].

Chemical Biology Probe Development: Distinct Physicochemical Profile for Cellular Target Engagement Studies

The combination of moderate lipophilicity (predicted cLogP ~1.5–1.9), acceptable topological polar surface area (tPSA ~68–75 Ų), and conformational constraint (azetidine Fsp³ = 0.43) makes the target compound a suitable starting point for developing chemical probes with favorable cell permeability and metabolic stability [1]. Its differentiation from the des-ethoxy analog (CAS 2189434-77-1) in terms of both lipophilicity and molecular weight provides a matched molecular pair for dissecting the contribution of the ethoxy group to cellular activity, solubility, and target engagement [2]. This compound can be employed in cellular thermal shift assays (CETSA), photoaffinity labeling, or click chemistry-based target identification workflows, where the triazole ring may additionally serve as a latent affinity handle [3].

Quote Request

Request a Quote for 2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.